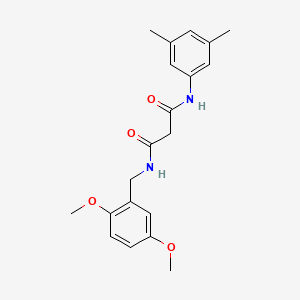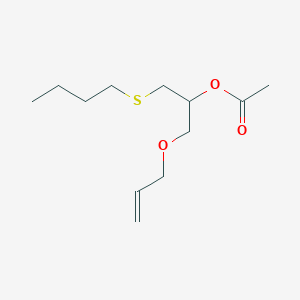![molecular formula C16H12ClFN4OS2 B3925134 1-[(2Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-fluorophenyl)urea CAS No. 6378-29-6](/img/structure/B3925134.png)
1-[(2Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-fluorophenyl)urea
Overview
Description
1-[(2Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-fluorophenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-fluorophenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-fluoroaniline.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride using chlorinating agents.
Nucleophilic Attack: The sulfonyl chloride reacts with 2-fluoroaniline to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Halogen substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[(2Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, antifungal, and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(2Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-fluorophenyl)urea involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cell membranes, or interfere with DNA replication. The specific pathways and targets depend on the biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-fluoroaniline derivatives
- Sulfonamide derivatives
Uniqueness
1-[(2Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-fluorophenyl)urea is unique due to its combination of a thiadiazole ring with both chlorophenyl and fluorophenyl groups. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
1-[5-[(4-chlorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4OS2/c17-10-5-7-11(8-6-10)24-9-14-21-22-16(25-14)20-15(23)19-13-4-2-1-3-12(13)18/h1-8H,9H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAYDEHZQAJYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)CSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364589 | |
| Record name | STK846504 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6378-29-6 | |
| Record name | STK846504 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3925056.png)
![2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B3925061.png)
![6-(5-methyl-2-thienyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925066.png)
![4-{3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL}benzoic acid](/img/structure/B3925072.png)
![[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B3925081.png)
![6-(2-Ethoxy-5-nitrophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925083.png)
![7-[(2-NITROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B3925091.png)
![5-[[2-[2-(2,6-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3925098.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3925104.png)

![N-[2-chloro-5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]acetamide](/img/structure/B3925117.png)
![(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B3925152.png)
![1-[5-[(2-Fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B3925156.png)
